

Spectroscopic Analysis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride: A Technical Overview

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Compound of Interest

	4-(Trifluoromethoxy)phenylhydrazine hydrochloride
Compound Name:	(Trifluoromethoxy)phenylhydrazine hydrochloride
Cat. No.:	B162796

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physicochemical data for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**. While a comprehensive experimental dataset for the target compound is not readily available in public databases, this document outlines its known properties and presents analogous data from a structurally related compound, 4-(Trifluoromethyl)phenylhydrazine, to offer insights into the expected spectroscopic characteristics.

Physicochemical Properties of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride

Commercially available information provides the following key physical and chemical properties for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**.

Property	Value	References
CAS Number	133115-72-7	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₈ ClF ₃ N ₂ O	[1] [2] [3] [4]
Molecular Weight	228.60 g/mol	[1] [2] [4]
Melting Point	230 °C	[1] [4] [5]
Appearance	White to pale brown powder/crystals	[3] [4] [6]

Spectroscopic Data for the Analogous Compound: 4-(Trifluoromethyl)phenylhydrazine

Due to the absence of publicly accessible spectroscopic data for **4-(Trifluoromethoxy)phenylhydrazine hydrochloride**, we present data for the structurally similar compound, 4-(Trifluoromethyl)phenylhydrazine (CAS: 368-90-1). This data serves as a valuable reference for predicting the spectral characteristics of the target molecule.

Infrared (IR) Spectroscopy

The Attenuated Total Reflectance (ATR) IR spectrum of solid 4-(Trifluoromethyl)phenylhydrazine reveals key functional group vibrations.

Technique	Sample State	Key Peaks (cm ⁻¹)	Source
ATR-IR	Solid	Not explicitly listed in search results, but a spectrum is available for viewing.	[7]

Note: Specific peak assignments were not available in the provided search results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data for 4-(Trifluoromethyl)phenylhydrazine provides insight into the chemical environment of its hydrogen, carbon, and fluorine nuclei. While specific NMR data for 4-(Trifluoromethyl)phenylhydrazine was not found, a general description of its availability is mentioned.

¹H NMR, ¹³C NMR, and ¹⁹F NMR data for 4-(Trifluoromethyl)phenylhydrazine were not explicitly detailed in the search results.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound.

A GC-MS spectrum for 4-(Trifluoromethyl)phenylhydrazine is noted to be available, but specific data is not provided in the search results.[\[7\]](#)

Experimental Protocols

The following are generalized experimental protocols for acquiring the types of spectroscopic data discussed. These are based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Instrument: Utilize a high-field NMR spectrometer, such as a 500 MHz instrument.
- Data Acquisition:
 - ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
 - ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

- ^{19}F NMR: Acquire spectra using a fluorine-observe probe. Chemical shifts are referenced to an external standard, commonly CFCl_3 .
- Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

For solid samples, Attenuated Total Reflectance (ATR) FT-IR is a common and convenient technique:

- Instrument: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
- Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a typical range of $4000\text{-}400\text{ cm}^{-1}$.
- Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and subtracted from the sample spectrum.

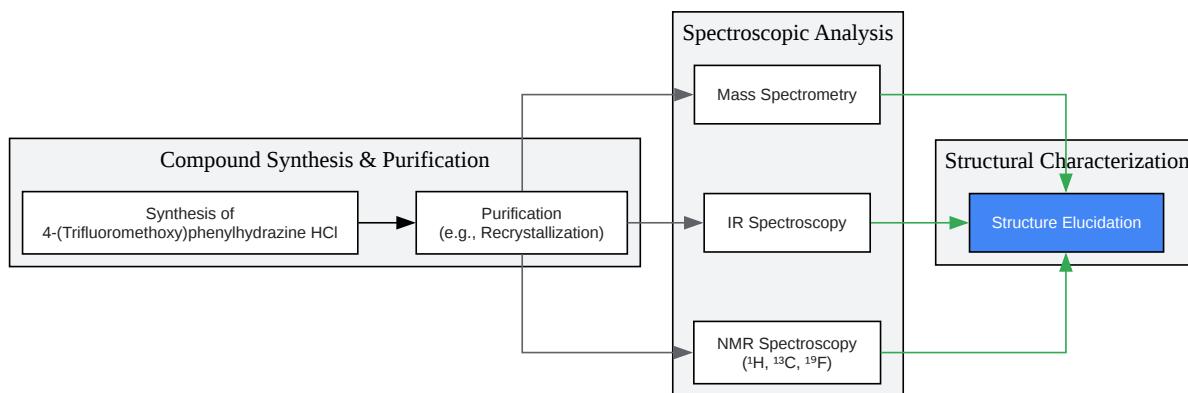
Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile and thermally stable compounds:

- Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent.
- Instrumentation: Use a GC-MS system, which couples a gas chromatograph to a mass spectrometer.
- Chromatography: Inject the sample into the GC, where it is vaporized and separated on a capillary column.
- Mass Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron impact), and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

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